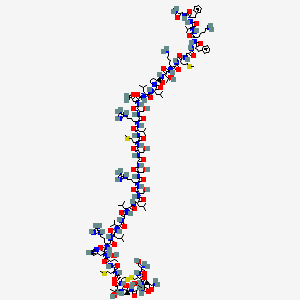

H-Ser-Cys(1)-Asn-Thr-Ala-Thr-Cys(1)-Met-Thr-His-Arg-Leu-Val-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Ser-Met-Val-Arg-Ser-Asn-Leu-Leu-Pro-Thr-Lys-Met-Gly-Phe-Lys-Val-Phe-Gly-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CRSP-1, également connu sous le nom de peptide 1 stimulant le récepteur de la calcitonine, est un peptide qui agit comme un agoniste du récepteur de la calcitonine. Il est connu pour sa capacité à stimuler la formation d’adénosine monophosphate cyclique (AMPc) avec une puissance considérablement supérieure à celle de la calcitonine. CRSP-1 n’exhibe aucune activité au niveau des récepteurs du peptide apparenté à la calcitonine et de l’adrénoméduline .

Applications De Recherche Scientifique

CRSP-1 has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating bone metabolism and energy homeostasis.

Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmaceutical studies.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CRSP-1 est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : L’acide aminé est activé et couplé à la chaîne peptidique croissante.

Déprotection : Le groupe protecteur sur l’acide aminé est éliminé pour permettre l’ajout du prochain acide aminé.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de CRSP-1 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la constance. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l’activité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

CRSP-1 subit diverses réactions chimiques, notamment :

Oxydation : La formation de ponts disulfure entre les résidus de cystéine.

Réduction : La rupture des ponts disulfure pour produire des groupes thiol libres.

Substitution : Le remplacement d’acides aminés spécifiques pour modifier les propriétés du peptide.

Réactifs et conditions courantes

Oxydation : Peroxyde d’hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Mutagénèse dirigée par site utilisant des réactifs et des conditions spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions incluent des versions modifiées de CRSP-1 avec une activité biologique ou une stabilité modifiée. Par exemple, l’oxydation conduit à la formation de CRSP-1 ponté par des disulfures, ce qui est crucial pour sa fonction biologique.

Applications de la recherche scientifique

CRSP-1 possède une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme un peptide modèle pour étudier les techniques de synthèse et de modification peptidiques.

Biologie : Investigated for its role in regulating bone metabolism and energy homeostasis.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil de recherche dans les études pharmaceutiques.

Mécanisme D'action

CRSP-1 exerce ses effets en se liant au récepteur de la calcitonine, ce qui entraîne l’activation de l’adénylate cyclase et l’augmentation subséquente des niveaux d’AMPc. Cette voie de signalisation entraîne divers effets physiologiques, notamment l’inhibition de la formation et de l’activité des ostéoclastes, la suppression de l’apport alimentaire et la régulation de la température corporelle .

Comparaison Avec Des Composés Similaires

CRSP-1 est unique en raison de sa forte puissance et de sa spécificité pour le récepteur de la calcitonine. Des composés similaires incluent :

Calcitonine : Une hormone peptidique qui se lie également au récepteur de la calcitonine, mais avec une puissance inférieure.

Peptide apparenté à la calcitonine : Un membre de la même famille de peptides, mais avec une spécificité de récepteur et des effets biologiques différents.

Adrénoméduline : Un autre peptide apparenté avec des interactions de récepteurs et des fonctions distinctes.

CRSP-1 se démarque en raison de sa grande efficacité pour stimuler la formation d’AMPc et de ses activités biologiques spécifiques, ce qui en fait un outil précieux tant dans la recherche que dans les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-16-(2-amino-2-oxoethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C175H294N54O49S5/c1-84(2)61-109(198-130(243)75-195-165(271)132(89(11)12)222-157(263)112(64-87(7)8)209-145(251)103(45-35-54-189-173(182)183)202-155(261)115(68-99-71-188-83-196-99)215-170(276)137(95(20)237)226-150(256)108(51-60-281-24)206-162(268)124-82-283-282-81-123(220-140(246)100(178)76-230)163(269)213-117(70-127(180)240)158(264)227-135(93(18)235)168(274)197-92(17)139(245)225-136(94(19)236)171(277)221-124)151(257)210-111(63-86(5)6)153(259)219-121(79-233)160(266)203-104(46-36-55-190-174(184)185)146(252)217-119(77-231)143(249)194-74-131(244)200-120(78-232)159(265)205-107(50-59-280-23)149(255)224-133(90(13)14)166(272)207-105(47-37-56-191-175(186)187)147(253)218-122(80-234)161(267)212-116(69-126(179)239)156(262)211-110(62-85(3)4)152(258)216-118(65-88(9)10)172(278)229-57-38-48-125(229)164(270)228-138(96(21)238)169(275)208-101(43-31-33-52-176)144(250)204-106(49-58-279-22)141(247)193-73-129(242)199-114(67-98-41-29-26-30-42-98)154(260)201-102(44-32-34-53-177)148(254)223-134(91(15)16)167(273)214-113(142(248)192-72-128(181)241)66-97-39-27-25-28-40-97/h25-30,39-42,71,83-96,100-125,132-138,230-238H,31-38,43-70,72-82,176-178H2,1-24H3,(H2,179,239)(H2,180,240)(H2,181,241)(H,188,196)(H,192,248)(H,193,247)(H,194,249)(H,195,271)(H,197,274)(H,198,243)(H,199,242)(H,200,244)(H,201,260)(H,202,261)(H,203,266)(H,204,250)(H,205,265)(H,206,268)(H,207,272)(H,208,275)(H,209,251)(H,210,257)(H,211,262)(H,212,267)(H,213,269)(H,214,273)(H,215,276)(H,216,258)(H,217,252)(H,218,253)(H,219,259)(H,220,246)(H,221,277)(H,222,263)(H,223,254)(H,224,255)(H,225,245)(H,226,256)(H,227,264)(H,228,270)(H4,182,183,189)(H4,184,185,190)(H4,186,187,191)/t92-,93+,94+,95+,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,132-,133-,134-,135-,136-,137-,138-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXYZTLKVIEHJD-BDNMSBJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CO)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)N)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)N)[C@@H](C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C175H294N54O49S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4099 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diacetamide, N-(4-methoxy-6-methyl-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7(8H)-yl)- (6CI)](/img/no-structure.png)

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)